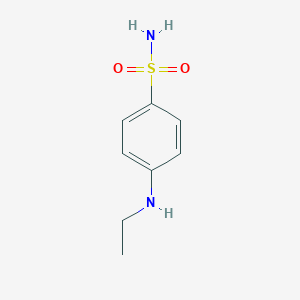

4-Ethylamino-benzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(ethylamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-2-10-7-3-5-8(6-4-7)13(9,11)12/h3-6,10H,2H2,1H3,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDYSLJVSXDXOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598663 | |

| Record name | 4-(Ethylamino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157038-15-8 | |

| Record name | 4-(Ethylamino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Therapeutic Applications of Benzenesulfonamides

The structural versatility of the benzenesulfonamide (B165840) scaffold has enabled its application across a remarkable range of therapeutic areas, extending far beyond its original use as an antibacterial agent. researchgate.net Many derivatives are key pharmaceuticals that target various enzymes. drugbank.com

The applications of benzenesulfonamide derivatives include:

Antibacterial Agents : The original application, with drugs like sulfamethoxazole (B1682508) still used, often in combination with trimethoprim, for infections of the urinary tract and respiratory system. openaccesspub.orgdrugbank.com

Diuretics : Certain sulfonamides, like chlorthalidone (B1668885), inhibit carbonic anhydrase, leading to diuretic effects used in treating hypertension and edema. drugbank.com

Anticonvulsants : By inhibiting carbonic anhydrase isoforms in the central nervous system, some benzenesulfonamide derivatives have shown effective anticonvulsant action. acs.org

Anticancer Agents : The sulfonamide group is a key feature in inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors and linked to cancer progression. nih.govrsc.org

Anti-inflammatory Agents : Celecoxib, a selective COX-2 inhibitor, is a well-known non-steroidal anti-inflammatory drug (NSAID) built upon a benzenesulfonamide structure. drugbank.com

Antidiabetic Agents : Sulfonylureas, such as glipizide (B1671590) and gliclazide, are a class of oral hypoglycemic agents used in the management of type 2 diabetes. openaccesspub.orgdrugbank.com

Other Applications : Research has explored benzenesulfonamides for a variety of other uses, including as antiviral agents, aldose reductase inhibitors, and for treating glaucoma and cardiovascular disorders. acs.orgcerradopub.com.brnih.gov

Rationale for Investigating Ethylamino Substituted Benzenesulfonamides

Established Synthetic Pathways for Benzenesulfonamide Derivatives

The synthesis of benzenesulfonamide derivatives is rooted in several well-established chemical transformations. A cornerstone of this field is the reaction of sulfonyl chlorides with primary or secondary amines. nih.govnsf.gov This nucleophilic substitution reaction is a direct and widely used method to form the sulfonamide bond.

Another classical and highly utilized pathway begins with the chlorosulfonation of an appropriately substituted aromatic compound. For instance, a common multi-step synthesis for producing key intermediates like 4-(2-aminoethyl)benzene sulfonamide involves the initial acetylation of 2-phenylethylamine to protect the amino group. google.com The resulting N-acetyl (2-phenyl)ethylamine is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the para position. google.com This is followed by amination, where the sulfonyl chloride is reacted with ammonia (B1221849) to form the sulfonamide, and a final hydrolysis step to deprotect the amino group, yielding the desired product. google.com

A further established method involves the reduction of a nitro group. In this approach, a precursor such as p-nitrobenzenesulfonamide is reduced, typically using agents like reduced iron in the presence of an acid, to convert the nitro group (-NO₂) into a primary amine (-NH₂), yielding 4-aminobenzenesulfonamide (sulfanilamide). prepchem.com This precursor is fundamental and can be further alkylated to produce N-substituted derivatives like this compound.

These traditional methods, while effective, often involve multiple steps and can require harsh reagents. However, their reliability and the wide availability of starting materials ensure they remain relevant in the synthesis of benzenesulfonamide derivatives.

Novel Approaches in the Synthesis of Ethylamino-Modified Benzenesulfonamides

Recent advancements in synthetic chemistry have introduced more efficient and versatile methods for creating benzenesulfonamide structures, including those with ethylamino modifications. These novel approaches offer improvements in yield, reaction time, and substrate scope.

Condensation Reactions and Schiff Base Formation

Condensation reactions, particularly the formation of Schiff bases (imines), represent a versatile strategy for modifying benzenesulfonamide precursors. science.govresearchgate.net Schiff bases are formed through the reversible reaction of a primary amine with an aldehyde or a ketone. nih.gov The amino group of a benzenesulfonamide precursor, such as sulfanilamide (B372717) or 4-(2-aminoethyl)benzenesulfonamide (B156865), can act as the nucleophile, attacking the carbonyl carbon of an aldehyde. researchgate.netresearchgate.net

This reaction is typically catalyzed by acid or base and driven to completion by removing the water formed during the reaction. researchgate.net The resulting imine bond (-C=N-) links the sulfonamide moiety to a new substituent, creating a diverse library of analogues. These Schiff base derivatives can be the final target compounds or can be further modified, for example, by reduction of the imine bond with agents like sodium borohydride (B1222165) (NaBH₄) to yield stable secondary amine derivatives. researchgate.net

Table 1: Examples of Schiff Base Synthesis from Sulfonamide Precursors

| Amine Precursor | Aldehyde/Ketone | Resulting Product Type | Reference |

|---|---|---|---|

| Sulfanilamide | 2-Hydroxy acetophenone | (E)‐4‐(2‐hydroxy‐1‐phenylethylideneamino) benzenesulfonamide | researchgate.net |

| 4-(2-aminoethyl)benzenesulfonamide | Substituted aromatic aldehydes | Schiff base derivatives | researchgate.net |

Palladium-Mediated Amidation Strategies

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for forming C-N bonds, including the synthesis of N-aryl sulfonamides. thieme-connect.comijpsr.comnih.gov This methodology allows for the coupling of sulfonamides with aryl halides or triflates, a transformation that can be challenging using traditional methods due to the relatively low nucleophilicity of the sulfonamide nitrogen. thieme-connect.com

The reaction typically employs a palladium catalyst, a phosphine-based ligand, and a base. ijpsr.comnih.gov These conditions facilitate the catalytic cycle, enabling the formation of the desired N-aryl sulfonamide bond with high efficiency. While often requiring elevated temperatures (80–130 °C), these reactions offer excellent functional group tolerance and have been successfully applied to the synthesis of complex, biologically active molecules. nih.gov The development of specialized ligands and catalysts continues to improve the scope and mildness of this synthetic strategy. ijpsr.com

Microwave-Assisted Synthesis Techniques

The application of microwave irradiation has significantly accelerated many organic reactions, including the synthesis of benzenesulfonamide derivatives. nih.govnih.gov Compared to conventional heating methods (e.g., oil bath), microwave-assisted synthesis often leads to dramatic reductions in reaction times, increased product yields, and higher selectivity. tandfonline.comtandfonline.com

This technique has been successfully applied across various reaction types for sulfonamide synthesis. For example, the reaction of maleic anhydride (B1165640) with 4-amino-benzenesulfonamide to form N-benzenesulfonamide maleimide (B117702) was achieved in just two minutes with good yield under microwave irradiation, whereas the conventional approach required longer times and resulted in lower yields. tandfonline.comtandfonline.com Microwave heating has also been effectively combined with palladium-catalyzed coupling reactions, demonstrating its versatility in modern synthetic workflows. ijpsr.com

Table 2: Comparison of Microwave vs. Conventional Synthesis

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Maleic anhydride + 4-amino-benzenesulfonamide | Microwave Irradiation | 2 min | up to 50% | tandfonline.com |

| Maleic anhydride + 4-amino-benzenesulfonamide | Oil Bath | 15 min | Lower than MW | tandfonline.com |

| Pyrimidine synthesis with Pd-catalysis | Microwave Irradiation | Shorter | Better | ijpsr.com |

Utilization of this compound Precursors as Synthetic Intermediates

Precursors to this compound, most notably 4-aminobenzenesulfonamide and its close analogue 4-(2-aminoethyl)benzenesulfonamide, are exceptionally valuable as synthetic intermediates. researchgate.net Their utility stems from the presence of reactive functional groups—the primary aromatic amine and the sulfonamide group—that serve as handles for elaboration into more complex molecular architectures.

The amino group is readily functionalized. It can undergo acylation with various sulfonyl chlorides or acid chlorides to produce novel sulfonamides and amides. researchgate.netnih.gov It can also be used in nucleophilic substitution reactions, for example, by reacting with substituted 1,3,5-triazines to create a diverse range of inhibitors. nih.gov

Furthermore, 4-(2-aminoethyl)benzenesulfonamide is a key building block in the synthesis of several sulfonylurea drugs used in medicine, such as glipizide (B1671590) and glimepiride. google.comgoogle.com In these syntheses, the terminal amino group of the ethylamine (B1201723) side chain is typically reacted to form a urea (B33335) linkage, highlighting the precursor's role in constructing complex, multi-functional therapeutic agents. google.commdpi.com The versatility of these precursors makes them indispensable starting materials in medicinal and materials chemistry.

Enzyme Inhibition and Target Engagement Studies

The following sections detail the inhibitory activity of this compound and its related analogues against various enzyme targets, with a particular focus on carbonic anhydrase isoforms and antimicrobial enzymes.

Carbonic Anhydrase (CA) Isoform Inhibition Profile

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. nih.gov The primary sulfonamide moiety (SO₂NH₂) is crucial for their inhibitory action, as it coordinates to the zinc ion within the enzyme's active site. nih.gov Modifications to the benzene (B151609) ring, particularly at the 4-position, significantly influence the inhibitory potency and isoform selectivity. This "tail approach" allows for the design of inhibitors with desired physicochemical properties and improved targeting of specific CA isoforms. nih.govrcsb.org

The cytosolic isoforms hCA I and hCA II are ubiquitously expressed and are often considered off-target isoforms in the development of selective CA inhibitors for other therapeutic areas. nih.govresearchgate.net Novel series of aromatic bis-ureido-substituted benzenesulfonamides generally exhibit weak inhibition against hCA I, with inhibition constants (Kᵢs) in the range of 68.1 to 9174 nM. nih.gov However, their inhibition against hCA II is more effective to moderate, with Kᵢ values ranging from 4.4 to 792 nM. nih.gov Similarly, another study on new sulfonamide derivatives reported Kᵢ values against hCA I ranging from 49 to >10,000 nM, while for the more physiologically dominant hCA II, the Kᵢs were between 2.4 and 4515 nM. nih.gov

A series of N-aryl-β-alanine derivatives containing a primary sulfonamide moiety showed a better affinity for hCA II compared to other tested isoforms. nih.gov In contrast, certain 4-substituted diazobenzenesulfonamides were found to be more potent binders to the CA I isozyme. nih.gov For instance, a series of mono-tailed benzenesulfonamide derivatives showed medium to high nanomolar inhibition of hCA I (Kᵢ = 68.4–458.1 nM) and hCA II (Kᵢ = 62.8–153.7 nM). nih.gov

| Compound Series | hCA I Kᵢ Range (nM) | hCA II Kᵢ Range (nM) | Reference |

|---|---|---|---|

| Aromatic bis-ureido-substituted benzenesulfonamides | 68.1 - 9174 | 4.4 - 792 | nih.gov |

| Sulfonamides with imide moieties | 49 - >10,000 | 2.4 - 4515 | nih.gov |

| Mono-tailed benzenesulfonamides | 68.4 - 458.1 | 62.8 - 153.7 | nih.gov |

The tumor-associated isoforms hCA IX and hCA XII are validated targets for anticancer therapies due to their overexpression in various hypoxic tumors. nih.govresearchgate.net Many benzenesulfonamide derivatives have been specifically designed and evaluated for their inhibitory activity against these isoforms.

A novel series of aromatic bis-ureido-substituted benzenesulfonamides demonstrated effective inhibition of hCA IX and hCA XII, with Kᵢ values in the ranges of 6.73–835 nM and 5.02–429 nM, respectively. nih.gov Another study on sulfonamides incorporating pyrazole (B372694) and pyridazinecarboxamide moieties reported Kᵢ values against hCA IX ranging from 6.1 to 568.8 nM. nih.gov For some of these compounds, the inhibitory activity against hCA IX was better than the standard drug acetazolamide. nih.gov

Sulfonamides incorporating mono-, bi-, and tricyclic imide moieties have also been investigated. nih.gov These compounds inhibited hCA IX with Kᵢs ranging from 9.7 to 7766 nM and hCA XII with Kᵢs from 14 to 316 nM. nih.gov Notably, certain derivatives showed potent hCA IX inhibition with Kᵢ values as low as 9.7 nM. nih.gov A series of isatin-linked benzenesulfonamides also exhibited interesting inhibitory potency against hCA IX and hCA XII in the nanomolar range. researchgate.net

| Compound Series | hCA IX Kᵢ Range (nM) | hCA XII Kᵢ Range (nM) | Reference |

|---|---|---|---|

| Aromatic bis-ureido-substituted benzenesulfonamides | 6.73 - 835 | 5.02 - 429 | nih.gov |

| Pyrazole- and pyridazinecarboxamide-substituted sulfonamides | 6.1 - 568.8 | 61.3 - 432.8 | nih.gov |

| Sulfonamides with imide moieties | 9.7 - 7766 | 14 - 316 | nih.gov |

| Isatin-linked benzenesulfonamides | 60.5 - 95.6 (for most potent) | 84.5 (for most potent) | researchgate.net |

The inhibitory potency of this compound analogues is quantified by their inhibition constants (Kᵢ values), which represent the concentration of the inhibitor required to produce 50% inhibition of the enzyme activity. These values are typically determined using a stopped-flow CO₂ hydrase assay. researchgate.net

For a series of aromatic bis-ureido-substituted benzenesulfonamides, the Kᵢ values against hCA I were found to be in the range of 68.1 to 9174 nM, while for hCA II, the range was 4.4 to 792 nM. nih.gov The same study reported Kᵢ values for hCA IX and hCA XII to be in the ranges of 6.73–835 nM and 5.02–429 nM, respectively. nih.gov

In another study involving sulfonamides with imide moieties, the Kᵢ values for hCA I were between 49 and >10,000 nM, for hCA II between 2.4 and 4515 nM, for hCA IX between 9.7 and 7766 nM, and for hCA XII between 14 and 316 nM. nih.gov A series of benzene- and 2,3,5,6-tetrafluorobenzenesulfonamides showed inhibition constants ranging from 41.5 to 1500 nM against hCA I and 30.1 to 755 nM against hCA II. nih.gov For the tumor-associated isoforms, the Kᵢ values were in the low nanomolar to subnanomolar range, with values between 1.5 and 38.9 nM for hCA IX and 0.8 and 12.4 nM for hCA XII. nih.gov

The development of isoform-selective CA inhibitors is a key goal to minimize off-target effects. nih.gov The selectivity of an inhibitor is determined by comparing its Kᵢ values across different CA isoforms.

A study on aromatic bis-ureido-substituted benzenesulfonamides showed that some compounds exhibited selectivity for the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and hCA II. nih.gov For instance, one compound displayed significant selectivity against the off-target isoforms hCA I and hCA II. nih.gov

In a series of 4-[(3-ethyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, most compounds preferentially inhibited the off-target hCA II isoform. nih.gov However, one compound bearing a 2,4-dichlorophenyl substituent was the most potent and selective towards hCA II. nih.gov Another compound in this series showed some selectivity for hCA IX. nih.gov

A sulfamate (B1201201) inhibitor, S4, demonstrated high affinity and selectivity for hCA IX and hCA XII with Kᵢ values of 7 nM and 2 nM, respectively, compared to 547 nM for hCA II and 5600 nM for hCA I. The orientation of the "tail" moiety and the presence of flexible linkers and polar groups strongly influence the potency and selectivity of sulfonamides for different CA isoforms. rcsb.org

Antimicrobial Enzyme Target Identification (e.g., Dihydropteroate (B1496061) Synthase)

Sulfonamides are known to act as antimicrobial agents by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. wikipedia.orgpatsnap.com This pathway is absent in humans, who obtain folate from their diet, which accounts for the selective toxicity of these drugs towards bacteria. wikipedia.org

DHPS catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate. wikipedia.org Sulfonamides, being structural analogs of PABA, act as competitive inhibitors of DHPS. wikipedia.orgnih.gov This inhibition halts the production of folate, which is essential for the synthesis of nucleic acids, thereby preventing bacterial cell division and exhibiting a bacteriostatic effect. wikipedia.org

Studies on the inhibition of DHPS from Escherichia coli by various sulfones and sulfonamides have shown that compounds like 4,4′-diaminodiphenylsulfone are effective inhibitors. nih.gov The inhibitory activity is dependent on the substitution pattern of the arylamine groups. nih.gov

Structural Basis of Molecular Interactions

X-ray Crystallographic Analysis of Enzyme-Inhibitor Adducts

The precise binding modalities of 4-substituted benzenesulfonamide inhibitors, including analogues of this compound, within the active sites of various carbonic anhydrase (CA) isoforms have been extensively elucidated through high-resolution X-ray crystallography. These structural studies are fundamental to understanding the molecular basis of inhibition and provide a rational framework for the design of more potent and isoform-selective inhibitors.

The primary and most consistent interaction observed across numerous crystallographic structures of benzenesulfonamide derivatives complexed with CAs is the coordination of the sulfonamide group to the catalytic zinc ion (Zn²⁺) located at the bottom of the active site cleft. The nitrogen atom of the sulfonamide moiety typically displaces the zinc-bound water molecule or hydroxide (B78521) ion, forming a direct coordinate bond with the metal ion. This interaction is further stabilized by a network of hydrogen bonds. Specifically, one of the sulfonamide oxygen atoms acts as a hydrogen bond acceptor from the backbone amide group of a highly conserved threonine residue (Thr199 in hCA II), while the sulfonamide nitrogen donates a hydrogen bond to the hydroxyl group of the same residue. nih.govnih.gov

The benzenesulfonamide ring itself is oriented in a manner that allows for extensive van der Waals contacts with a variety of hydrophobic and hydrophilic residues lining the active site. Key interacting residues frequently include Gln92, Val121, Phe131, Leu198, and Thr200. nih.govnih.gov This well-defined binding mode of the core benzenesulfonamide scaffold is a common feature across different isoforms and provides a stable anchor for various substituents at the 4-position.

The substituents at the para-position of the benzenesulfonamide ring extend into a more variable region of the active site, often referred to as the "hydrophobic" and "hydrophilic" halves. The nature and conformation of these substituents are critical in determining the inhibitor's affinity and selectivity for different CA isoforms.

While a crystal structure for this compound specifically was not available in the reviewed literature, extensive crystallographic data for structurally similar 4-substituted benzenesulfonamide analogues provide significant insights into its likely binding mode. For instance, studies on 4-aminobenzenesulfonamide and its derivatives show that the para-substituent is often positioned between residues Pro202 and Phe131. nih.gov The orientation of these substituents can vary, adopting either an extended or a bent conformation depending on the specific interactions with the enzyme and the presence of other inhibitor molecules in adjacent binding sites within the crystal lattice.

In the case of analogues with short alkyl chains at the 4-amino position, the alkyl group is expected to engage in van der Waals interactions within the hydrophobic portion of the active site. The amino group itself has the potential to form hydrogen bonds, either directly with amino acid residues or indirectly via water molecules. The flexibility of such tails can sometimes result in less clearly defined electron density in crystallographic studies, indicating multiple possible conformations within the active site. mdpi.com

The following table summarizes key crystallographic data for selected benzenesulfonamide analogues in complex with human carbonic anhydrase isoforms, providing context for the structural analysis of compounds related to this compound.

| Compound | Enzyme Isoform | PDB Code | Resolution (Å) | Key Interactions of the 4-Substituent |

| Benzenesulfonamide | hCA II | 2WEJ | Not Specified | Benzene ring makes van der Waals contacts with Val121, Leu198, and Thr200. nih.gov |

| 4-Phenylacetamidomethyl-benzenesulfonamide | hCA II | 4ITP | 1.70 | Elongated compound binds in an extended conformation; tail lies towards the hydrophobic half of the active site. rcsb.orgresearchgate.net |

| N-1-(4-Sulfamoylphenyl)-N-4-pentafluorophenyl-thiosemicarbazide | hCA II | Not Specified | High-resolution | Inhibitor binds within the hydrophobic half of the active site, making strong van der Waals contacts with Gln92, Val121, Phe131, Leu198, Thr200, Pro202. nih.gov |

| Benzylaminoethyureido-tailed benzenesulfonamides | hCA I | 6Y00 (example) | 1.37 - 1.66 | Amino-ethyl-ureido chain shows flexibility; can adopt extended or bent conformations. mdpi.comresearchgate.net |

Structure Activity Relationship Sar and Computational Studies of 4 Ethylamino Benzenesulfonamide Derivatives

Identification of Key Pharmacophoric Features

The fundamental pharmacophore of 4-Ethylamino-benzenesulfonamide derivatives is rooted in the classic sulfonamide structure, which is a known scaffold for a variety of biologically active compounds. The essential features for the biological activity of these derivatives typically include:

The Benzenesulfonamide (B165840) Core: This aromatic sulfonamide group is a critical zinc-binding group in many metalloenzymes, a key interaction for the inhibitory activity of this class of compounds. The sulfonamide moiety (-SO₂NH₂) can coordinate with the zinc ion present in the active site of enzymes like carbonic anhydrases.

The 4-Amino Group: The amino group at the para-position of the benzene (B151609) ring is crucial for establishing key interactions within the target's active site. In many derivatives, this amino group is either essential for hydrogen bonding or serves as a point for further chemical modification to introduce diverse substituents. The presence of an ethyl group on this nitrogen, as in this compound, modulates the lipophilicity and steric profile of this region.

The Aromatic Ring: The benzene ring acts as a central scaffold, providing a rigid framework for the spatial orientation of the sulfonamide and amino groups. It also offers a platform for introducing various substituents that can influence the compound's electronic properties, solubility, and interactions with the target protein.

Pharmacophore models generated for related benzenesulfonamide derivatives often highlight the importance of hydrogen bond donors and acceptors, as well as hydrophobic and aromatic features, for effective binding to their biological targets. nih.govresearchgate.net For instance, a pharmacophore model for antibacterial chalcone (B49325) derivatives, which share some structural similarities, included two aromatic ring systems and two hydrogen bond acceptors as key features. nih.gov

Influence of Substituent Effects on Biological Potency and Selectivity

The nature and position of substituents on the this compound scaffold profoundly impact the biological activity, including potency and selectivity.

The introduction of various substituents on the benzene ring or modification of the ethylamino group can lead to significant changes in antibacterial activity. For example, in a series of N-acyl-α-amino acid derivatives of a related 4-[(4-bromophenyl)sulfonyl]phenyl moiety, modifications to the amino acid residue influenced the antimicrobial action against Gram-positive pathogens.

Studies on other benzenesulfonamide derivatives have shown that the introduction of bulky or lipophilic groups can enhance antimicrobial activity. For instance, in a series of novel benzenesulfonamide derivatives, an increase in the length of a 4-alkyl chain from methyl to butyl led to increased lipophilicity and, consequently, higher antimicrobial activity. niscpr.res.in However, the 4-methyl and 4-ethyl analogues in that particular series showed no antimicrobial activity, highlighting the nuanced effects of even small alkyl groups. niscpr.res.in In another study, the presence of a trifluoromethylphenyl group on a thiosemicarbazide (B42300) scaffold, a different class of compounds, was found to be a promising determinant for antibacterial activity. nih.gov

The electronic properties of the substituents also play a critical role. Electron-donating groups can increase the electron density of the aromatic ring, potentially enhancing interactions with the target, while electron-withdrawing groups can have the opposite effect. The specific impact, however, is highly dependent on the target enzyme and the binding site's nature.

| Compound ID | R Group (Modification on 4-amino group) | Target Organism | Activity (e.g., MIC in µg/mL) | Reference |

| Derivative 1 | -CH₃ | Staphylococcus aureus | Inactive | niscpr.res.in |

| Derivative 2 | -C₂H₅ | Staphylococcus aureus | Inactive | niscpr.res.in |

| Derivative 3 | -C₃H₇ | Staphylococcus aureus | Active (specific data not provided) | niscpr.res.in |

| Derivative 4 | -C₄H₉ | Staphylococcus aureus | Highly Active (specific data not provided) | niscpr.res.in |

This table is illustrative and based on trends observed in related benzenesulfonamide derivatives, as direct data for a systematic series of this compound derivatives with antibacterial activity was not available in the provided search results.

Role of Linker Chemistry and Conformational Flexibility

In many derivatives of this compound, a linker is used to connect the core scaffold to other chemical moieties, which can explore additional binding pockets within the target protein. The nature of this linker significantly influences the compound's conformational flexibility and, therefore, its ability to adopt an optimal binding pose.

The length, rigidity, and chemical nature of the linker are critical design elements. A flexible linker can allow the appended moiety to orient itself favorably within the active site, potentially leading to stronger interactions. Conversely, a more rigid linker can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding.

For instance, in the design of some benzenesulfonamide-based inhibitors, a piperidine (B6355638) linker was found to be highly potent. nih.gov The introduction of different cyclic or spiro-amines as linkers also demonstrated that the length and orientation of the linker are crucial for activity. nih.gov The conformational freedom of the linker can be a determining factor for isoform selectivity, as seen in studies of carbonic anhydrase inhibitors where the flexibility of a tail group modulated specificity. researchgate.net

Rational Design Strategies for Optimizing Efficacy

Rational drug design strategies are instrumental in optimizing the efficacy of this compound derivatives. rsc.orgnih.govresearchgate.net These strategies often involve a cycle of design, synthesis, and biological evaluation, informed by an understanding of the SAR and the target's structure.

Key rational design approaches include:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target enzyme is known, SBDD can be employed to design ligands that fit precisely into the active site. This approach allows for the optimization of interactions with key amino acid residues.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods, such as pharmacophore modeling and QSAR, can be used. These methods rely on the knowledge of a set of active and inactive molecules to build a model that predicts the activity of new compounds.

Bioisosteric Replacement: This strategy involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, an oxadiazole ring has been used as a bioisosteric replacement for a tert-butyl carbamate (B1207046) to maintain similar hydrogen-bonding interactions. nih.gov

Hybridization: This approach involves combining two or more pharmacophoric scaffolds into a single molecule to create a hybrid compound with potentially enhanced or dual activity. For example, hybridizing a dihydropteroate (B1496061) synthase (DHPS) inhibitor sulfonamide scaffold with a COX-2 inhibitor salicylamide (B354443) pharmacophore has been explored to create compounds with synergistic dual inhibition. impactfactor.org

Computational Chemistry Approaches

Computational chemistry plays a vital role in modern drug discovery, providing powerful tools to predict and understand the behavior of molecules at an atomic level.

Molecular Docking Simulations and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govtsijournals.comnih.gov It is widely used to elucidate the binding modes of this compound derivatives within the active sites of their target enzymes.

These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with metal ions, that are responsible for the compound's biological activity. For example, docking studies of benzenesulfonamide derivatives with carbonic anhydrase have shown that the sulfonamide group coordinates with the active site zinc ion, while other parts of the molecule interact with surrounding amino acid residues, influencing isoform selectivity. researchgate.net In another study, docking of N-[4-(4-Arylidene)-2-(4-substituted-phenyl)-5-oxo-4,5-dihydro-imidazol-1-yl]-benzenesulfonamide derivatives against glucosamine-6-phosphate synthase helped to explain their binding affinity and antimicrobial activity. tsijournals.com

| Derivative Class | Target Protein | Key Predicted Interactions | Reference |

| Phthalimidobenzenesulfonamides | Acetylcholinesterase | Interaction with catalytic active site (CAS) and peripheral anionic site (PAS) | nih.gov |

| Imidazolyl-benzenesulfonamides | Glucosamine-6-phosphate synthase | High affinity within the binding pocket | tsijournals.com |

| Thiourea-benzenesulfonamides | M. tuberculosis enoyl reductase (InhA) | Binding to Met 98 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.netresearchgate.netnih.govnih.gov QSAR models are developed by correlating physicochemical or structural descriptors of molecules with their experimentally determined biological activities.

These models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. For benzenesulfonamide derivatives, QSAR studies have revealed correlations between various physicochemical parameters, such as lipophilicity and electronic properties, and their antimicrobial activity. niscpr.res.in For instance, a QSAR study on a series of benzenesulfonamide derivatives showed a dependency between lipophilicity and antimicrobial activity. niscpr.res.in In another QSAR analysis of 4-aminodiphenylsulfone derivatives, conformational entropy in combination with indicator parameters provided excellent results in predicting inhibitory potency against dihydropteroate synthase. researchgate.netnih.gov

The development of robust and predictive QSAR models is a crucial component in the rational design of novel this compound derivatives with enhanced therapeutic potential.

Quantum Chemical Calculations (e.g., Electronic Structure Analysis)

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. For derivatives of this compound, methods such as Density Functional Theory (DFT) are employed to understand their molecular geometry, electronic distribution, and frontier molecular orbitals.

Detailed studies on closely related benzenesulfonamide derivatives provide a framework for understanding the electronic characteristics of this compound. For instance, a study on 4-amino-benzenesulfonamide and its derivatives using the DFT/B3LYP method with a 6-31G(d,p) basis set offers valuable comparative data. indexcopernicus.com The molecular structures are optimized to find the most stable conformations, and parameters such as bond lengths, bond angles, and dihedral angles are calculated. indexcopernicus.com

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap (ΔE) between the HOMO and LUMO is a significant descriptor of chemical reactivity and stability. nih.govaimspress.com A smaller energy gap suggests higher reactivity. nih.govnih.gov

For example, in a study of various 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives, the HOMO-LUMO energy gaps were calculated to be in the range of 2.64 to 3.12 eV, indicating varying levels of reactivity among the derivatives. nih.gov Another investigation on 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide reported calculated HOMO and LUMO energies, which demonstrated the occurrence of charge transfer within the molecule. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attacks. indexcopernicus.comresearchgate.net In these maps, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. researchgate.net For benzenesulfonamide derivatives, the negative potential is often localized over the sulfonyl group, and the positive potential is found around the amino or imino groups. indexcopernicus.com

Table 1: Calculated Quantum Chemical Parameters for Benzenesulfonamide Derivatives

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set |

| 4-({4-[Bis(2-cyanoethyl)amino]phenyl}diazinyl)benzene sulfonamide | -6.24 | -2.90 | 3.34 | DFT/B3LYP/6-311G(d,p) |

| 4-(3-(2-hydroxy-3-methoxyphenyl)thiazolo[3,4-d]soxazole-5-ylamino)benzenesulfonamide (YM-1) | -6.22 | -3.58 | 2.64 | Not Specified |

| 4-(3-(4-chlorophenyl)isoxazolo[3,4-d]thiazol-5-ylamino)benzenesulfonamide (YM-2) | -6.83 | -3.71 | 3.12 | Not Specified |

| 4-(3-(3-hydroxyphenyl)isoxazolo[3,4-d]thiazol-5-ylamino)benzenesulfonamide (YM-3) | -6.50 | -3.72 | 2.78 | Not Specified |

This table presents data for derivatives of benzenesulfonamide to provide insight into the expected quantum chemical properties of this compound.

In Silico Pharmacological Profiling (e.g., ADMET Prediction Methodologies)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in the early phases of drug discovery, allowing for the assessment of the pharmacokinetic and safety profiles of compounds. nih.gov Various computational models and online servers are utilized to predict these properties for this compound derivatives.

Absorption: Key parameters for predicting oral absorption include intestinal absorption, Caco-2 cell permeability, and skin permeability. For instance, studies on various sulfonamide derivatives have shown that they are predicted to be well-absorbed from the intestine. Lipinski's rule of five is often applied to assess the drug-likeness of a compound, which considers properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors.

Distribution: The distribution of a drug is influenced by its ability to cross biological barriers, such as the blood-brain barrier (BBB), and its binding to plasma proteins. In silico models can predict the BBB permeability and the extent of plasma protein binding, which are crucial for determining the drug's availability at its target site.

Metabolism: The metabolic fate of a compound is often predicted by identifying its potential interactions with cytochrome P450 (CYP) enzymes. In silico tools can predict whether a compound is a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is vital for anticipating drug-drug interactions.

Excretion: Predictions related to excretion often focus on the total clearance of the compound from the body.

Toxicity: A range of toxicity endpoints can be predicted computationally, including AMES toxicity (mutagenicity), cardiotoxicity (hERG inhibition), hepatotoxicity, and carcinogenicity. nih.gov For example, in a study of N-(4-fluorophenylcarbamothioyl) benzamide (B126) derivatives, most compounds were predicted to have low toxicity, with the exception of one derivative showing potential hepatotoxicity. nih.gov

Table 2: Predicted ADMET Properties for Representative Benzenesulfonamide Derivatives

| ADMET Property | Predicted Value/Classification | Prediction Tool/Method |

| Absorption | ||

| Human Intestinal Absorption | High | pkCSM |

| Caco-2 Permeability (log Papp) | Moderate to High | pkCSM |

| Skin Permeability (log Kp) | Low | pkCSM |

| Distribution | ||

| BBB Permeability (logBB) | Low (predicted to not cross BBB) | pkCSM |

| Plasma Protein Binding (%) | High | pkCSM |

| Metabolism | ||

| CYP2D6 Substrate | No | pkCSM |

| CYP3A4 Substrate | Yes | pkCSM |

| CYP1A2 Inhibitor | No | pkCSM |

| CYP2C9 Inhibitor | Yes | pkCSM |

| CYP2C19 Inhibitor | No | pkCSM |

| CYP2D6 Inhibitor | No | pkCSM |

| CYP3A4 Inhibitor | No | pkCSM |

| Excretion | ||

| Total Clearance (log ml/min/kg) | Low | pkCSM |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | PreADMET |

| hERG I Inhibition | Low risk | PreADMET |

| Hepatotoxicity | Low risk | PreADMET |

| Carcinogenicity | Negative | PreADMET |

This table provides a general predicted ADMET profile for benzenesulfonamide derivatives based on available literature. Specific values for this compound would require dedicated computational analysis.

Preclinical Pharmacological Evaluation and Efficacy Studies

In Vitro Biological Efficacy Assessment

The in vitro evaluation of a compound's biological activity is fundamental to understanding its therapeutic potential. This section details the assessment of 4-Ethylamino-benzenesulfonamide across various biological assays.

However, the general class of benzenesulfonamides has demonstrated significant anticancer potential. For instance, various derivatives have been synthesized and shown to possess cytotoxic effects against a range of cancer cell lines. nih.govmdpi.commdpi.com Some benzenesulfonamide-bearing imidazole (B134444) derivatives have been reported to be effective against the MDA-MB-231 cell line. mdpi.com Furthermore, a commercial vendor notes that human hepatocellular carcinoma (HCC) cells have been treated with 4-(2-Aminoethyl)benzenesulfonamide (B156865), suggesting its use in cancer research contexts. indiamart.comchemicalbook.comsigmaaldrich.com Despite this, detailed reports of its efficacy, such as IC50 values, remain elusive in peer-reviewed literature.

Table 1: Anticancer Activity Data for this compound

| Cell Line | Assay Type | IC50 / Efficacy | Source |

|---|---|---|---|

| MDA-MB-231 | Not Specified | Data not available | |

| MCF-7 | Not Specified | Data not available | |

| NCI-60 Panel | Not Specified | Data not available | nih.govcancer.govcancer.gov |

| Human Hepatocellular Carcinoma (HCC) | Not Specified | Mentioned as an inhibitor used on these cells | indiamart.comchemicalbook.comsigmaaldrich.com |

The sulfonamide chemical moiety is historically significant for its antibacterial properties. researchgate.net However, a detailed antimicrobial spectrum for this compound against specific bacterial and fungal strains is not well-documented in available scientific literature.

Benzenesulfonamide (B165840) derivatives, as a class, are known to exhibit a range of antimicrobial activities. nih.gov For example, certain novel benzenesulphonamide derivatives have been synthesized and tested against a panel of microbes including E. coli, S. aureus, P. aeruginosa, S. typhi, B. subtilis, C. albicans, and A. niger, showing varied minimum inhibitory concentrations (MICs). nih.gov Another related compound, mafenide, which is structurally similar, is used to treat bacterial infections. researchgate.net The ethyl-analogue, referred to as ethylmafenide [4-(2-aminoethyl)-benzenesulfonamide], has been noted for its potent inhibitory activity against carbonic anhydrase, an essential enzyme in some bacteria. researchgate.net

Table 2: Antimicrobial Activity Data for this compound

| Strain | Activity | MIC | Source |

|---|---|---|---|

| Various Bacterial Strains | Data not available | Data not available | |

| Various Fungal Strains | Data not available | Data not available |

There is a lack of specific data from cell-based assays to characterize the anti-inflammatory efficacy of this compound.

However, the anti-inflammatory potential of the broader benzenesulfonamide class of compounds is well-established. For instance, novel benzenesulphonamide derivatives have demonstrated significant in vivo anti-inflammatory activity in carrageenan-induced rat paw edema models. nih.gov Other studies have explored thiazolidinone derivatives of benzenesulfonamide for their cyclooxygenase-2 (COX-2) inhibitory activity, a key target in inflammation. mdpi.com These findings suggest that compounds within this chemical class have the potential for anti-inflammatory effects, though specific data for this compound is needed for confirmation.

Table 3: Anti-Inflammatory Efficacy Data for this compound

| Assay Type | Cell Line | Endpoint Measured | Result | Source |

|---|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

Evidence suggests that this compound, also referred to as ethylmafenide, is a potent inhibitor of carbonic anhydrases (CAs). researchgate.net A study highlights that this compound has shown potent inhibitory activity against carbonic anhydrase, which is an essential enzyme in bacteria. researchgate.net Furthermore, it has been used as a scaffold for synthesizing Schiff base derivatives aimed at inhibiting carbonic anhydrase isoforms I, II, IX, and XII. researchgate.net The inhibition of various CA isoforms is a key mechanism for the therapeutic effects of many sulfonamide-based drugs. researchgate.netnih.gov

Table 4: Enzyme Inhibition Data for this compound

| Enzyme Target | Inhibition Constant (Ki) / IC50 | Assay Type | Source |

|---|---|---|---|

| Carbonic Anhydrase (general) | Potent inhibitor | Not specified | researchgate.net |

| Carbonic Anhydrase I (CA I) | Used as a scaffold for inhibitors | Not specified | researchgate.net |

| Carbonic Anhydrase II (CA II) | Used as a scaffold for inhibitors | Not specified | researchgate.net |

| Carbonic Anhydrase IX (CA IX) | Used as a scaffold for inhibitors | Not specified | researchgate.net |

| Carbonic Anhydrase XII (CA XII) | Used as a scaffold for inhibitors | Not specified | researchgate.net |

Specific data on the metabolic stability of this compound in human or other species' hepatic microsomes or other liver-derived systems are not available in the reviewed literature. Assessing metabolic stability is a crucial step in preclinical development to predict a compound's pharmacokinetic profile. While general strategies exist to improve the metabolic stability of benzenesulfonamides, such as modifications to labile moieties, no specific studies on this compound have been reported. chemicalbook.commdpi.com

Table 5: Metabolic Stability Data for this compound

| System | Species | Key Parameters (e.g., t1/2, CLint) | Source |

|---|---|---|---|

| Hepatic Microsomes | Data not available | Data not available | |

| Hepatocytes | Data not available | Data not available |

In Vivo Pharmacological Efficacy Assessment

Information regarding the in vivo pharmacological efficacy of this compound in preclinical models of cancer, infection, or inflammation is limited. However, one study investigated the biological activity of a closely named compound, 4-(2-amino-ethyl)-benzenesulfonamide, on cardiovascular parameters in an isolated rat heart model. The study reported that this compound decreased perfusion pressure and coronary resistance in a time-dependent manner. While this provides evidence of in vivo biological activity, it does not directly address its efficacy in the therapeutic areas typically associated with sulfonamides, such as oncology or infectious diseases. Other benzenesulfonamide derivatives have been evaluated in vivo for various activities, including as perforin (B1180081) inhibitors. nih.gov

Cardiovascular Effects in Isolated Organ Models (e.g., Isolated Rat Heart Model)

Research into the cardiovascular effects of sulfonamide derivatives has utilized the isolated rat heart model to investigate their influence on key cardiac parameters. A study evaluated the biological activity of several benzenesulfonamide derivatives on perfusion pressure and coronary resistance.

In these experiments, the compound 4-(2-amino-ethyl)-benzenesulfonamide was shown to decrease both perfusion pressure and coronary resistance in a time-dependent manner when compared to benzenesulfonamide and other derivatives. cerradopub.com.brnih.gov The isolated rat heart model is a valuable tool for assessing the direct effects of substances on the cardiovascular system, independent of systemic neural and hormonal influences. cerradopub.com.br The findings suggest that 4-(2-amino-ethyl)-benzenesulfonamide may directly interact with cardiovascular tissue to produce these changes. cerradopub.com.brnih.gov Theoretical docking studies have suggested that this effect may be due to an interaction with amino acid residues on calcium channels, potentially leading to the formation of a ligand-calcium channel complex that results in decreased perfusion pressure and vascular resistance. cerradopub.com.br

| Compound | Biological Model | Observed Effect | Reference |

|---|---|---|---|

| 4-(2-amino-ethyl)-benzenesulfonamide | Isolated Rat Heart | Decreased perfusion pressure and coronary resistance compared to control. | cerradopub.com.brnih.gov |

| Benzenesulfonamide (Control) | Isolated Rat Heart | Baseline perfusion pressure and coronary resistance. | cerradopub.com.brnih.gov |

| 2,5-dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | Isolated Rat Heart | Less effective at decreasing perfusion pressure compared to 4-(2-amino-ethyl)-benzenesulfonamide. | cerradopub.com.brnih.gov |

| 2-hydrazino-carbonyl-benzenesulfonamide | Isolated Rat Heart | Less effective at decreasing perfusion pressure compared to 4-(2-amino-ethyl)-benzenesulfonamide. | cerradopub.com.brnih.gov |

Anti-Inflammatory Activity in Animal Models

The anti-inflammatory potential of sulfonamide derivatives has been investigated using established animal models, such as the carrageenan-induced paw edema model in rats, which is a standard for screening acute anti-inflammatory agents.

One study focused on newly synthesized thiazolidinone derivatives of benzenesulfonamide . nih.gov Certain derivatives demonstrated significant in vivo anti-inflammatory activity, which was correlated with their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme. nih.gov For instance, the derivative identified as compound 3b showed notable inhibition of inflammation in the rat paw edema assay. nih.gov Another study evaluated paratoluene sulphonamide derivatives of amino acids and found that they produced various degrees of anti-inflammatory effects in an egg albumin-induced paw edema model. researchgate.net These findings indicate that the benzenesulfonamide scaffold is a promising base for developing novel anti-inflammatory agents. nih.govresearchgate.net

| Compound Class | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Thiazolidinone derivatives of benzenesulfonamide (e.g., compound 3b) | Carrageenan-induced rat paw edema | Showed pronounced COX-2 inhibition (61.75%) and significant anti-inflammatory activity. | nih.gov |

| Paratoluene sulphonamide derivatives of amino acids | Egg albumin-induced rat paw edema | Produced varying degrees of anti-inflammatory activity. | researchgate.net |

| Novel benzenesulfonamide derivatives of 5-aminospirotriazolotriazine (Compounds 1 and 3) | Carrageenan-induced rat paw edema | Demonstrated stronger anti-inflammatory activity than indomethacin, with inhibition of 96.31% and 99.69% respectively at the 4-hour mark. | mdpi.com |

Antitumor Efficacy in Preclinical Xenograft Models (Studies Conducted)

The antitumor properties of sulfonamide compounds have been assessed in preclinical xenograft models, where human cancer cells are implanted into immunodeficient mice to simulate tumor growth.

A study investigating the efficacy of para-toluenesulfonamide (PTS) used a xenograft model established with H460 non-small cell lung cancer cells. nih.gov The results showed that local injection of PTS significantly inhibited the growth of these tumor xenografts. nih.gov The antitumor effect was characterized by the induction of tumor necrosis. nih.gov Compared to anhydrous ethanol (B145695), another agent used for local tumor ablation, PTS demonstrated a stronger effect on inhibiting tumor growth and resulted in less injury to the surrounding normal tissue. nih.gov These preclinical findings suggest that sulfonamide-based agents like PTS have potential as effective treatments for solid tumors. nih.gov

| Compound | Xenograft Model | Key Findings | Reference |

|---|---|---|---|

| para-toluenesulfonamide (PTS) | H460 lung cancer cells in BALB/c nude mice | Significantly inhibited tumor growth compared to control and anhydrous ethanol. | nih.gov |

| Anhydrous ethanol (Comparison) | H460 lung cancer cells in BALB/c nude mice | Inhibited tumor growth but was less effective than PTS. | nih.gov |

| Control (Saline) | H460 lung cancer cells in BALB/c nude mice | Showed rapid and continued tumor growth. | nih.gov |

Therapeutic Potential and Translational Outlook for Ethylamino Substituted Benzenesulfonamides

Development as Novel Antimicrobial Agents

The benzenesulfonamide (B165840) moiety is a well-established pharmacophore in antimicrobial drugs, primarily acting by inhibiting bacterial folic acid synthesis. ijpsjournal.comyoutube.comcovenantuniversity.edu.ng Ethylamino-substituted benzenesulfonamides and their derivatives have been the subject of numerous studies to develop new agents to combat drug-resistant pathogens.

Researchers have synthesized novel benzenesulfonamide derivatives incorporating other heterocyclic rings, such as thiazole (B1198619) and triazole, to enhance their antimicrobial activity. nih.gov For instance, a series of benzenesulfonamide-tethered thiazole-triazole hybrids were synthesized and showed promising results against various bacterial and fungal strains. nih.gov Another study focused on benzenesulfonamide-bearing imidazole (B134444) derivatives, which demonstrated good antimicrobial activity against Mycobacterium abscessus complex strains, M. bovis BCG, and M. tuberculosis H37Ra. nih.gov The introduction of an S-alkyl group was found to increase the lipophilicity of the molecules, potentially improving their cellular uptake by bacteria with lipid-rich outer membranes. mdpi.com

The mechanism of action for the antimicrobial effects of sulfonamides lies in their structural similarity to para-aminobenzoic acid (PABA). This allows them to act as competitive inhibitors of dihydropteroate (B1496061) synthase, an essential enzyme in the bacterial pathway for folic acid synthesis. ijpsjournal.com By blocking this pathway, they prevent the synthesis of DNA and RNA, thereby inhibiting bacterial growth and replication. youtube.com

The following table summarizes the findings of selected studies on the antimicrobial activity of ethylamino-substituted benzenesulfonamide derivatives.

| Derivative Class | Target Organisms | Key Findings | Reference(s) |

| Thiazole-Triazole Hybrids | Bacteria and Fungi | Showed significant antimicrobial and antioxidant properties. | nih.gov |

| Imidazole Derivatives | Mycobacterium abscessus complex, M. bovis BCG, M. tuberculosis H37Ra | Demonstrated good antimycobacterial activity, with some derivatives being more active than reference antibiotics. | nih.gov |

| Carboxamide Derivatives | E. coli, S. aureus, P. aeruginosa, S. typhi, B. subtilis, C. albicans, A. niger | p-toluenesulphonamide derivatives showed better antimicrobial properties than benzenesulphonamide analogs. | frontiersin.org |

| N,N-diethylamide Derivatives | Escherichia coli and Staphylococcus aureus | Exhibited marked potency as antibacterial agents. | covenantuniversity.edu.ng |

Prospects in Anticancer Therapy

The sulfonamide scaffold has been extensively investigated for its anticancer potential, with several derivatives showing significant antitumor activity in vitro and in vivo. tum.debenthamdirect.comeurekaselect.com The mechanisms underlying their anticancer effects are diverse and include the inhibition of carbonic anhydrases, disruption of the cell cycle, interference with microtubule assembly, and inhibition of angiogenesis. tum.debenthamdirect.comeurekaselect.com

Novel series of benzenesulfonamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For example, some N-aryl substituted benzenesulphonamide derivatives have demonstrated anti-inflammatory activity, a process often linked to cancer development. researchgate.net Furthermore, certain sulfonamide derivatives have been found to induce apoptosis in cancer cells and inhibit tubulin polymerization, a critical process for cell division. nih.gov

Research has also focused on developing sulfonamide-based inhibitors of specific molecular targets in cancer cells. For instance, derivatives have been designed to inhibit V600E-mutated BRAF, a protein kinase often implicated in melanoma. nih.gov Others have been developed as inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors and involved in pH regulation and tumor progression. nih.govsemanticscholar.org

The table below presents a selection of research findings on the anticancer applications of ethylamino-substituted benzenesulfonamide derivatives.

| Derivative Class | Cancer Cell Lines | Mechanism of Action | Reference(s) |

| Thiophene-sulfonamide | HeLa, MCF-7, MDA-MB-231 | DNA interaction and significant cytotoxic activity. | nih.gov |

| Imidazole Derivatives | IGR39 (melanoma), MDA-MB-231 (triple-negative breast cancer) | Inhibition of cell colony formation and tumor spheroid growth. | mdpi.com |

| 4-(2-methylacetamide)benzenesulfonamide | Various cancer cells | In vitro anti-cancer properties with no cytotoxic effects on normal cells. | nih.gov |

| Thiazolone-based benzenesulfonamides | MDA-MB-231 and MCF-7 (breast cancer) | Anti-proliferative activity and selective inhibition of carbonic anhydrase IX. | semanticscholar.org |

| Benzenesulfonamide-based V600EBRAF inhibitors | V600EBRAF expressing cells | Inhibitory effect on the V600EBRAF protein kinase. | nih.gov |

Applications as Anti-inflammatory Compounds

Benzenesulfonamide derivatives have emerged as a promising class of anti-inflammatory agents. mdpi.comnih.govresearchgate.netopenaccesspub.org Their primary mechanism of action in this context often involves the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.govopenaccesspub.orgnih.gov COX-2 is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation.

Several studies have reported the synthesis of novel benzenesulfonamide derivatives with potent anti-inflammatory activity. For example, pyrazolylbenzenesulfonamide derivatives have been shown to be effective dual anti-inflammatory and antimicrobial agents with good selective inhibitory activity towards COX-2. nih.gov Another study on thiazolidinone derivatives of benzenesulfonamide identified compounds with pronounced COX-2 inhibitory activity and in vivo anti-inflammatory effects. nih.gov

The anti-inflammatory properties of some sulfonamide-related drugs, such as dapsone (B1669823) and sulfapyridine, have also been linked to their ability to reduce the availability of hypochlorous acid (HOCl) produced by neutrophils at inflammatory sites. portlandpress.com This action helps to protect tissues from damage caused by these potent oxidants. portlandpress.com Furthermore, some sulfonamide diuretics have been observed to modulate inflammatory processes, although the precise mechanisms are still under investigation. nih.gov

The following table highlights key research on the anti-inflammatory potential of ethylamino-substituted benzenesulfonamide derivatives.

| Derivative Class | Key Findings | Mechanism of Action | Reference(s) |

| Pyrazolylpyrazolines | Excellent anti-inflammatory activity, comparable to indomethacin. | Not specified, but likely COX inhibition. | researchgate.net |

| Thiazolidinone Derivatives | Pronounced COX-2 percentage inhibition and in vivo anti-inflammatory activity. | Selective inhibition of COX-2. | nih.gov |

| Pyrazolylbenzenesulfonamides | Active dual anti-inflammatory antimicrobial agents with selective COX-2 inhibition. | Selective inhibition of COX-2. | nih.gov |

| 1,3,5-triazine derivatives | Stronger anti-inflammatory activity than indomethacin, reduced pro-inflammatory cytokines and oxidative stress markers. | Reduction of pro-inflammatory mediators and enhancement of antioxidant levels. | mdpi.com |

Role in Managing Carbonic Anhydrase-Related Disorders (e.g., Glaucoma, Epilepsy, Diuretics)

Benzenesulfonamides are renowned for their ability to inhibit carbonic anhydrases (CAs), a family of metalloenzymes that play crucial roles in various physiological processes. nih.govnih.gov This inhibitory activity forms the basis for their therapeutic use in a range of disorders, including glaucoma, epilepsy, and as diuretics. nih.govnih.govnih.govnovapublishers.com

In the eye, inhibition of CA isoforms (like CA II and CA IV) reduces the secretion of aqueous humor, thereby lowering intraocular pressure, which is a key factor in the management of glaucoma. nih.gov Several clinically used antiglaucoma drugs, such as dorzolamide, are benzenesulfonamide derivatives. nih.gov

The anticonvulsant properties of some sulfonamides are also attributed to CA inhibition in the brain. novapublishers.comnih.gov Acetazolamide, a classic example, is used in the treatment of certain types of epilepsy. nih.gov Recent studies have also suggested that some diuretics, including those with a sulfonamide structure, may have a protective effect against seizures. nih.govelsevierpure.com The proposed mechanisms include not only CA inhibition but also effects on electrolyte balance and neuronal signaling. nih.gov

As diuretics, sulfonamides like chlorthalidone (B1668885) act on the kidneys to increase the excretion of salt and water, which is beneficial in treating hypertension and edema. drugbank.com

The table below summarizes the role of ethylamino-substituted benzenesulfonamides in carbonic anhydrase-related disorders.

| Therapeutic Application | Mechanism of Action | Key Findings | Reference(s) |

| Glaucoma | Inhibition of carbonic anhydrase isoforms in the eye, reducing aqueous humor secretion. | Benzenesulfonamide derivatives are potent inhibitors of CAs involved in glaucoma. | nih.govmdpi.com |

| Epilepsy | Inhibition of carbonic anhydrase in the brain; modulation of electrolyte balance and neuronal signaling. | Some sulfonamides and diuretics show protective effects against seizures. | nih.govnovapublishers.comnih.govelsevierpure.com |

| Diuretics | Inhibition of carbonic anhydrase in the kidneys, leading to increased salt and water excretion. | Sulfonamide-based diuretics are effective in treating hypertension and edema. | drugbank.com |

Exploration in Other Therapeutic Areas (e.g., Antidiabetic, Neurodegenerative Diseases)

Beyond the well-established applications, the therapeutic potential of ethylamino-substituted benzenesulfonamides extends to other areas, including the management of diabetes and neurodegenerative diseases, although research in these fields is less extensive.

Certain sulfonamide derivatives, specifically the sulfonylureas, are used as oral hypoglycemic agents in the treatment of type 2 diabetes. eurekaselect.com These compounds stimulate the release of insulin (B600854) from the pancreatic beta-cells.

In the context of neurodegenerative diseases, the modulation of sodium channels is a target for therapeutic intervention. Benzenesulfonamide compounds have been developed and investigated for their ability to modulate voltage-gated sodium channels, which could have applications in conditions like epilepsy and potentially other neurological disorders. google.com Additionally, research into the role of serotonin (B10506) 5-HT6 receptor modulators has led to the investigation of benzenesulfonanilide compounds for treating related disorders. google.com

While the exploration of ethylamino-substituted benzenesulfonamides in these areas is still in its early stages, the versatility of this chemical scaffold suggests that further research may uncover novel therapeutic applications.

Advanced Research Directions and Future Perspectives

Design of Isoform-Selective Benzenesulfonamide (B165840) Inhibitors

A significant challenge in the development of benzenesulfonamide-based drugs is achieving isoform selectivity to minimize off-target effects and enhance therapeutic efficacy. nih.gov Human carbonic anhydrases (hCAs), a primary target for these inhibitors, exist in 15 different isoforms with varying tissue distribution and physiological roles. nih.gov Consequently, the non-selective inhibition of these isoforms can lead to undesirable side effects. plos.org Modern drug design strategies are increasingly focused on creating isoform-selective inhibitors.

One of the most successful strategies is the "tail approach," where chemical moieties are appended to the benzenesulfonamide scaffold. These "tails" can exploit subtle differences in the amino acid residues at the entrance of the active site of different CA isoforms, thereby conferring selectivity. nih.govnih.gov By modifying the size, rigidity, and physicochemical properties of these tails, researchers can fine-tune the binding affinity and selectivity for a specific isoform. nih.gov For instance, the insertion of a cyclic urea (B33335) substituent on the phenyl ring of the benzenesulfonamide scaffold can allow the molecule to better position itself within the enzymatic cavities of specific CAs. nih.gov

Structural biology, particularly X-ray crystallography, plays a pivotal role in the rational design of these selective inhibitors. By providing detailed three-dimensional structures of inhibitor-enzyme complexes, researchers can identify key interactions and structural features that govern isoform specificity. nih.gov This structural information, combined with computational modeling, allows for the in silico design and prediction of the binding affinity of novel derivatives, accelerating the discovery process. nih.govresearchgate.net

Recent research has also explored the "three-tails approach," which further elaborates on the tail concept by introducing multiple points of interaction with the target enzyme, aiming for an even higher degree of ligand/isoform matching. This strategy has shown promise in developing highly selective inhibitors for various hCA isoforms.

Furthermore, techniques like click chemistry have been employed to generate a wide diversity of benzenesulfonamide derivatives with various appendages, leading to the identification of compounds with low nanomolar to subnanomolar inhibitory activity against tumor-associated isoforms like hCA IX and XII. nih.gov The introduction of fluorine atoms into the benzenesulfonamide scaffold has also been shown to increase the acidity of the sulfonamide group, often leading to more effective CA inhibition. nih.gov

The table below summarizes some examples of benzenesulfonamide derivatives and their reported selectivity for different carbonic anhydrase isoforms.

| Compound Type | Targeted Isoform(s) | Design Strategy | Reported Inhibition | Reference |

| Ureido-substituted benzenesulfonamides | CA IX | Tail Approach | Potent and selective inhibition | nih.gov |

| Benzenesulfonamides with triazole moieties | CA IX, CA XII | Click Chemistry | Low nanomolar to subnanomolar inhibition | nih.gov |

| Isatin-linked benzenesulfonamides | CA IX | Tail Approach | Selective inhibition in the nanomolar range | N/A |

| Dihydrothiazole benzenesulfonamides | CA II | Scaffold Modification | Potent and selective inhibition | N/A |

| Indole-based benzenesulfonamides | CA II | Scaffold Hopping | High selectivity over other isoforms | N/A |

Multi-Targeted Ligand Design Strategies

The complexity of many diseases, which often involve multiple biological pathways, has spurred the development of multi-targeted ligands—single molecules designed to interact with two or more distinct biological targets. nih.gov This approach, also known as polypharmacology, offers the potential for enhanced therapeutic efficacy, reduced risk of drug resistance, and a more predictable pharmacokinetic profile compared to combination therapies using multiple drugs. nih.govlongdom.org The versatile nature of the benzenesulfonamide scaffold makes it an excellent starting point for the design of such multi-target agents. longdom.orgnih.gov

A common strategy in multi-targeted ligand design is molecular hybridization , where pharmacophores from two different drugs are combined into a single molecule. For instance, researchers have designed hybrid compounds that incorporate a benzenesulfonamide moiety for carbonic anhydrase inhibition with another pharmacophore that targets a different enzyme or receptor. One notable example is the development of dual inhibitors targeting both carbonic anhydrases and cyclooxygenase-2 (COX-2), which are both implicated in inflammation and cancer.

Another approach involves designing benzenesulfonamide derivatives that can simultaneously inhibit different isoforms of the same enzyme family or even enzymes from different families that are involved in a particular disease pathology. For example, compounds have been developed to act as dual inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are key targets in cancer therapy. businessresearchinsights.com

The design of these multi-targeted ligands is often guided by computational methods, including molecular docking and pharmacophore modeling, to ensure that the hybrid molecule can effectively interact with both of its intended targets. mdpi.com The development of multi-target-directed ligands (MTDLs) is a growing area of research with the potential to yield novel therapeutics for complex diseases such as cancer, neurodegenerative disorders, and infectious diseases. nih.govmdpi.com

The following table provides examples of multi-targeted ligand design strategies involving the benzenesulfonamide scaffold.

| Dual Target Combination | Therapeutic Area | Design Rationale | Reference |

| Carbonic Anhydrase and Cyclooxygenase-2 (COX-2) | Cancer, Inflammation | Targeting two key enzymes in tumorigenesis and inflammation. | N/A |

| EGFR and HER2 | Cancer | Dual inhibition of key growth factor receptors in cancer. | businessresearchinsights.com |

| Carbonic Anhydrase and β-adrenergic receptors | Glaucoma | Combining two mechanisms to lower intraocular pressure. | youtube.com |

| Cholinesterases and Carbonic Anhydrases | Alzheimer's Disease | Targeting multiple pathways involved in neurodegeneration. | mdpi.com |

Integration of High-Throughput Screening and Omics Technologies

The discovery of novel drug candidates based on the benzenesulfonamide scaffold is being significantly accelerated by the integration of high-throughput screening (HTS) and various "omics" technologies. HTS allows for the rapid screening of large libraries of chemical compounds to identify "hits"—molecules that exhibit a desired biological activity. youtube.com

High-Throughput Screening (HTS) of diverse compound libraries, including those containing benzenesulfonamide derivatives, is a cornerstone of modern drug discovery. nih.govnih.gov These libraries are screened against specific biological targets, such as a particular carbonic anhydrase isoform, to identify initial lead compounds. hmdb.ca Fragment-based screening, a variation of HTS, uses smaller chemical fragments to identify binding interactions, which can then be elaborated into more potent and selective inhibitors. hmdb.ca

The integration of omics technologies —genomics, proteomics, and metabolomics—with HTS provides a more comprehensive approach to drug discovery.

Genomics: The study of an organism's complete set of DNA, can help identify and validate new drug targets. youtube.comnih.gov For example, genomic studies can reveal which CA isoforms are overexpressed in certain diseases, making them attractive targets for inhibitor development. rsc.org Genomic data can also be used to understand the genetic basis of drug response and to identify patient populations that are most likely to benefit from a particular therapy. youtube.com

Proteomics: The large-scale study of proteins, can be used to identify the protein targets of a drug and to understand its mechanism of action. Proteomic approaches can also be used to identify biomarkers that can be used to monitor the efficacy of a drug in clinical trials.

Metabolomics: The study of the complete set of small-molecule metabolites in a biological sample, can provide insights into the metabolic effects of a drug. mdpi.comnih.gov For instance, metabolomic studies on individuals exposed to benzene (B151609), a structural relative of benzenesulfonamide, have revealed alterations in various metabolic pathways, providing potential biomarkers for exposure and toxicity. nih.gov This information can be valuable in assessing the safety and efficacy of new benzenesulfonamide-based drugs.

The combination of HTS and omics technologies creates a powerful platform for drug discovery. nih.gov HTS can identify initial hits, and omics technologies can then be used to validate the targets, elucidate the mechanism of action, and identify biomarkers for further development. This integrated approach has the potential to significantly streamline the drug discovery process and increase the success rate of bringing new benzenesulfonamide-based therapies to the clinic.

Challenges and Opportunities in the Drug Development Pipeline

Despite the promising therapeutic potential of 4-ethylamino-benzenesulfonamide and its derivatives, several challenges remain in their journey through the drug development pipeline. However, these challenges also present significant opportunities for innovation and the development of next-generation therapies.

Challenges:

Selectivity and Off-Target Effects: As previously discussed, achieving isoform selectivity is a major hurdle. Non-selective inhibition can lead to a range of side effects, as many CA isoforms play crucial roles in normal physiological processes. plos.org The polypharmacology of sulfonamides, while sometimes beneficial, can also lead to unintended off-target interactions, contributing to adverse drug reactions. researchgate.netlongdom.org

Bioavailability and Pharmacokinetics: The physicochemical properties of benzenesulfonamide derivatives can impact their absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov Poor bioavailability can limit the therapeutic efficacy of a drug, and unfavorable pharmacokinetic properties can lead to the need for frequent dosing or result in toxic accumulation. mdpi.com

Toxicity: Concerns about the potential toxicity of sulfonamides remain a consideration in drug development. businessresearchinsights.com This includes the risk of hypersensitivity reactions and other adverse effects that can limit their clinical utility.

Clinical Translation: Promising preclinical data does not always translate into clinical success. The complexity of human diseases and the limitations of animal models can make it difficult to predict the efficacy and safety of a new drug in humans. nih.gov

Opportunities:

New Therapeutic Applications: The growing understanding of the roles of different CA isoforms in various diseases is opening up new therapeutic opportunities for benzenesulfonamide inhibitors. Beyond their established use as diuretics and anti-glaucoma agents, they are being investigated for the treatment of cancer, obesity, epilepsy, and even infectious diseases. nih.govresearchgate.net

Targeted Drug Delivery: Advances in drug delivery technologies, such as the use of nanoparticles, offer the potential to improve the targeting of benzenesulfonamide inhibitors to specific tissues or cells, thereby enhancing their efficacy and reducing side effects. rsc.org

Precision Medicine: The integration of genomics and other omics technologies into the drug development process is enabling a more personalized approach to medicine. youtube.comarxiv.org By identifying patients who are most likely to respond to a particular benzenesulfonamide-based therapy, it may be possible to improve clinical outcomes and reduce the risk of adverse events.

Rational Drug Design: Continued advances in structural biology, computational chemistry, and artificial intelligence are providing powerful tools for the rational design of more potent, selective, and safer benzenesulfonamide inhibitors. mdpi.commdpi.com

Q & A

Q. Q1. What are the recommended synthetic routes for 4-Ethylamino-benzenesulfonamide, and how can reaction conditions be optimized for higher yields?

A1. The synthesis of this compound typically involves sulfonation of aniline derivatives followed by alkylation. A common approach (analogous to substituted 4-aminobenzenesulfonamides) includes:

- Step 1 : Sulfonation of 4-ethylaniline using concentrated sulfuric acid under controlled temperature (60–80°C) to form the sulfonic acid intermediate.

- Step 2 : Conversion to the sulfonamide via reaction with ammonia or amines under reflux conditions .